molecular formula C11H8ClNO3 B12540307 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 142232-07-3

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12540307
CAS No.: 142232-07-3
M. Wt: 237.64 g/mol
InChI Key: NCEKYDVATLNKLZ-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloropropenyl group attached to an isoindole dione core, making it a subject of interest for researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichloropropene with isoindole derivatives under specific conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired product through a series of nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .

Properties

CAS No.

142232-07-3

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(2-chloroprop-2-enoxy)isoindole-1,3-dione

InChI

InChI=1S/C11H8ClNO3/c1-7(12)6-16-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2

InChI Key

NCEKYDVATLNKLZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CON1C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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